Home > Products > Screening Compounds P38633 > N-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide
N-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide -

N-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

Catalog Number: EVT-4615512
CAS Number:
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (CV146) is a novel sulfur-containing 1,4-dihydropyridine derivative synthesized as part of a 350+ library of dihydro- and tetrahydropyridines. [] These compounds were designed for the investigation of potential hepatoprotective effects, with a particular focus on mitigating tetrachloromethane-induced acute liver damage. [] CV146 belongs to a class of molecules known for their potential hepatoprotective properties. []

Synthesis Analysis

CV146 was synthesized via a multi-step process involving the reaction of cyanothioacetamide with a carbonyl compound and an active methylene compound, such as Meldrum's acid, ethyl cyanoacetate, or β-keto esters. [] This reaction forms an intermediate pyridine-2-thiolate, which is then subjected to S-alkylation to yield the final dihydropyridine product. [] While specific details of CV146's synthesis are not provided in the source papers, this general method was employed for the creation of the entire dihydro- and tetrahydropyridine library. []

Molecular Structure Analysis

CV146 is characterized by the following structural features: []

The structure of CV146 was confirmed using a combination of analytical techniques, including IR, 1H, 13C DEPTQ NMR spectroscopy, 2D NMR experiments (1H–13C HSQC, 1H–13C HMBC), HRMS (ESI), and elemental analysis. []

Applications

CV146 was tested for its hepatoprotective effect in vivo on a rat model of acute hepatitis induced by tetrachloromethane (CCl4). [, ] The compound demonstrated a significant reduction in blood levels of: [, ]

These results suggest that CV146 can effectively mitigate liver damage caused by CCl4 toxicity. [, ]

Future Directions

Based on the promising results obtained in the in vivo studies, CV146 is identified as a candidate for further preclinical research to fully explore its therapeutic potential as a hepatoprotective agent. [, ] Future research could focus on:

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Compound Description: This compound is a dihydropyridine derivative synthesized from cyanothioacetamide, carbonyl compounds, and active methylene compounds [ [] ]. It exhibits a strong hepatoprotective effect on a rat model of tetrachloromethane-induced acute hepatitis [ [, ] ]. This compound significantly reduced levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase in the blood of treated rats compared to a control group [ [] ].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (Compound 12)

Compound Description: This dihydropyridine derivative demonstrated pronounced anti-inflammatory activity in a rat model of acute formalin-induced paw edema [ [] ]. Its efficacy was 1.09 - 1.81 times higher than reference drugs (acetylsalicylic acid, indomethacin, nimesulide, and paracetamol) [ [] ].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (Compound 14)

Compound Description: This dihydropyridine derivative displayed significant anti-inflammatory activity in a rat model of acute formalin-induced paw edema [ [] ]. It showed 1.65 - 2.85 times higher anti-inflammatory activity compared to reference drugs in 18-hour experiments [ [] ].

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (Compound 11)

Compound Description: This dihydropyridine derivative exhibited the highest anti-inflammatory activity among the tested compounds, reducing paw edema 2.9 times more effectively than the reference drug nimesulide in a rat model of acute formalin-induced paw edema [ [] ].

N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide (Compound 26)

Compound Description: This compound is a 2,4-disubstituted quinoline derivative that acts as a positive allosteric modulator of the A3 adenosine receptor (A3AR) [ [, ] ]. In vitro studies demonstrate that it potently enhances the activity of the canine A3AR [ [] ]. It increased the maximal efficacy of the partial A3AR agonist 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide and the native agonist adenosine more than 2-fold, while producing a slight decrease in potency [ [] ]. In vivo, pretreatment with this compound before coronary occlusion and during reperfusion produced a marked reduction in infarct size (∼50% reduction) in a barbital-anesthetized dog model of myocardial ischemia/reperfusion injury [ [] ].

Properties

Product Name

N-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide

IUPAC Name

N-[2-(3,4-dimethylanilino)-2-oxoethyl]cyclohexanecarboxamide

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-12-8-9-15(10-13(12)2)19-16(20)11-18-17(21)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

QIPLTELYTWTNBT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2CCCCC2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2CCCCC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.